PDK1 inhibitor 2610
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDK1 inhibitor 2610 is a compound that targets pyruvate dehydrogenase kinase 1 (PDK1). PDK1 is a key enzyme that regulates the activity of the pyruvate dehydrogenase complex, which plays a crucial role in cellular metabolism by converting pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid cycle. Inhibition of PDK1 has significant implications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases .
Preparation Methods
The synthesis of PDK1 inhibitor 2610 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure by introducing specific substituents to enhance the inhibitory activity.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands .
Chemical Reactions Analysis
PDK1 inhibitor 2610 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PDK1 inhibitor 2610 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the biochemical pathways involving PDK1 and its role in cellular metabolism.
Biology: Helps in understanding the regulation of metabolic pathways and the role of PDK1 in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases by modulating metabolic pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic disorders .
Mechanism of Action
PDK1 inhibitor 2610 exerts its effects by binding to the active site of PDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA and enhanced oxidative phosphorylation. The molecular targets and pathways involved include the pyruvate dehydrogenase complex, glycolysis, and the tricarboxylic acid cycle .
Comparison with Similar Compounds
PDK1 inhibitor 2610 is compared with other similar compounds such as:
JX06: Another PDK1 inhibitor that induces apoptosis in myeloma cells by metabolic reprogramming.
Compound 7: A selective PDK1 inhibitor that binds to the inactive kinase conformation and impairs cancer cell migration.
This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H16ClN5 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[4-[8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C25H15N5.ClH/c26-12-11-18-5-8-21(9-6-18)30-17-29-24-16-28-23-10-7-19(14-22(23)25(24)30)3-4-20-2-1-13-27-15-20;/h1-2,5-10,13-17H,11H2;1H |
InChI Key |
RUXNLVOZJZTQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC2=CC3=C4C(=CN=C3C=C2)N=CN4C5=CC=C(C=C5)CC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.